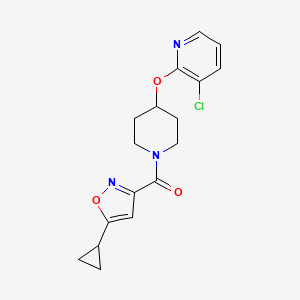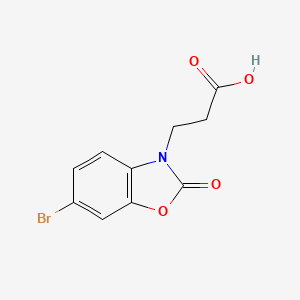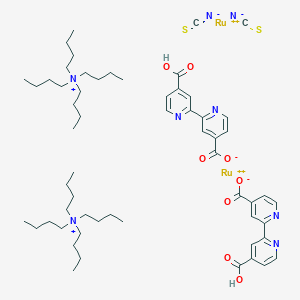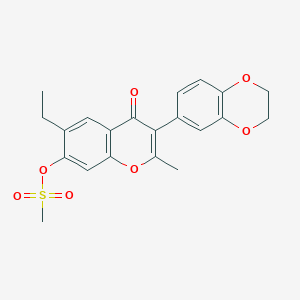
3-(5-Bromopyridin-2-yl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photochemical Reactivity in Modified Nucleotides
- The study by Lepczyńska et al. (2012) explored the photochemical reactivity of modified nucleotides containing 5-bromouracil, leading to the formation of cyclobutane photoadducts. This research highlights the potential of brominated pyridines in studying photochemical processes in nucleic acids (Lepczyńska et al., 2012).
Fluorescent Probing in Biological Systems
- Chao et al. (2019) developed a fluorescent probe based on the combination of a pyrene ring and substituted pyridine, using a derivative similar to 3-(5-bromopyridin-2-yl)cyclobutan-1-one. This probe was effective in detecting cysteine with high sensitivity and selectivity, illustrating the use of brominated pyridines in bioimaging (Chao et al., 2019).
Synthesis of Cyclobutane Derivatives
- Faustino et al. (2012) demonstrated the synthesis of highly substituted cyclobutane derivatives using a gold-catalyzed cycloaddition process. This research indicates the versatility of cyclobutane derivatives, like 3-(5-bromopyridin-2-yl)cyclobutan-1-one, in organic synthesis (Faustino et al., 2012).
Nonpeptidic Small Molecule Agonists
- Liu et al. (2012) identified a novel class of cyclobutane derivatives as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists. This underscores the potential pharmaceutical applications of cyclobutane derivatives in treating conditions like diabetes (Liu et al., 2012).
N-arylation and Structural Modification
- Guillou et al. (2010) explored the N-pyridylation of 3-alkoxypyrazoles using bromopyridines. This study provides insights into the structural modifications and potential applications of bromopyridines in the synthesis of new chemical entities (Guillou et al., 2010).
Antibacterial and Antifungal Properties
- Rao et al. (2013) synthesized a novel azetidine derivative using 3-(5-bromopyridin-2-yl) azetidin-3-yl methanamine and evaluated its antibacterial and antifungal activities, demonstrating the compound's potential in antimicrobial applications (Rao et al., 2013).
Transformation in Bromination Reactions
- Grigoryeva et al. (2010) studied the reaction of 3-(1,3-dioxobutan-1-yl)-2H-chromen-2-one with bromine, showing how bromination can lead to diverse structural transformations, relevant to the use of brominated compounds in chemical synthesis (Grigoryeva et al., 2010).
Suzuki Cross-Coupling Reactions
- Ahmad et al. (2017) conducted Suzuki cross-coupling reactions with bromopyridines, leading to novel pyridine derivatives. This illustrates the role of brominated pyridines in facilitating important organic reactions (Ahmad et al., 2017).
Radical Cation Cycloadditions
- Shin et al. (2018) utilized iron(III)-polypyridyl complexes in radical cation cycloaddition reactions, producing cyclobutane derivatives. This highlights the use of brominated pyridines in advanced organic synthesis and green chemistry applications (Shin et al., 2018).
Antimicrobial Activity of Pyridine Derivatives
- Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives from bromopyridines and evaluated their antimicrobial activities, providing insights into the potential use of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Propiedades
IUPAC Name |
3-(5-bromopyridin-2-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-9(11-5-7)6-3-8(12)4-6/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRVJYTWOQYECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromopyridin-2-yl)cyclobutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)


![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B2743225.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2743226.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2743233.png)

![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2743237.png)

methylamine](/img/structure/B2743239.png)
![1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2743240.png)